N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a novel compound that has captured the attention of the scientific community due to its unique structure and diverse applications. This compound combines a variety of heterocyclic moieties, making it a candidate for numerous biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can be achieved through multi-step organic synthesis:
Formation of the 1,3,4-Thiadiazole Ring: : Starting with a suitable dithioamide, the 1,3,4-thiadiazole ring is synthesized through a cyclization reaction using a nitrile and a hydrazine derivative.
Introduction of the Ethylthio Group: : An ethylthio group is introduced into the thiadiazole ring via a nucleophilic substitution reaction.
Synthesis of the Pyridazine Moiety: : The pyridazine ring is prepared by cyclizing a hydrazine with an appropriate diketone.
Formation of the Acetamide Linker: : The final step involves connecting the two heterocyclic systems through an acetamide linkage, typically using an acid chloride or an amine coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-efficiency. Large-scale reactions might include automated synthesis machines and continuous flow chemistry techniques to enhance the production rate and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thiadiazole ring can undergo oxidation reactions, often leading to sulfone derivatives.
Reduction: : The pyrazole ring could be reduced under suitable conditions, leading to dihydropyrazoles.
Substitution: : Both aromatic and heterocyclic substitution reactions are possible, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various electrophiles and nucleophiles can participate, depending on the desired product.
Major Products Formed
The major products vary based on the reaction type but can include sulfone derivatives, substituted thiadiazoles, and modified pyrazoles.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide holds promise in several research fields:
Chemistry: : Its unique structure makes it a valuable probe in studies of reaction mechanisms and compound interactions.
Biology: : It can serve as a molecular tool for investigating enzyme functions, especially those involving sulfur-containing substrates.
Industry: : It might be used in the design of novel materials with specific electronic or structural properties.
Mechanism of Action
The compound's mechanism of action can be attributed to its ability to interact with various molecular targets. This includes:
Enzyme Inhibition: : By binding to active sites or allosteric sites of enzymes, it can modulate their activity.
Receptor Binding: : It may mimic or block the binding of natural ligands to receptors, influencing signal transduction pathways.
Pathway Modulation: : Its influence on molecular pathways could result from direct interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
When compared with other heterocyclic compounds like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, the ethylthio group in N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide offers distinct steric and electronic properties, making it more suitable for specific applications.
List of Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S2/c1-2-23-13-17-16-12(24-13)15-10(21)8-20-11(22)5-4-9(18-20)19-7-3-6-14-19/h3-7H,2,8H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSTKCFKMMZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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